3,4-Diethylhexa-1,5-diene

Gas Chromatography Volatile Organic Compounds (VOCs) Analytical Reference Standards

3,4-Diethylhexa-1,5-diene (CAS 51255-67-5) is a C10H18 non-conjugated diene featuring a six-carbon backbone with terminal vinyl groups at positions 1 and 5, and ethyl substituents at positions 3 and 4. This substitution pattern creates a specific steric and electronic environment that governs its reactivity in cycloaddition and polymerization processes.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 51255-67-5
Cat. No. B15472069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethylhexa-1,5-diene
CAS51255-67-5
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCCC(C=C)C(CC)C=C
InChIInChI=1S/C10H18/c1-5-9(6-2)10(7-3)8-4/h5,7,9-10H,1,3,6,8H2,2,4H3
InChIKeySLBUEUWNNTZSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diethylhexa-1,5-diene (CAS 51255-67-5): Procurement & Differentiation Guide for Analytical Reference Standards and Specialty Monomers


3,4-Diethylhexa-1,5-diene (CAS 51255-67-5) is a C10H18 non-conjugated diene featuring a six-carbon backbone with terminal vinyl groups at positions 1 and 5, and ethyl substituents at positions 3 and 4 [1]. This substitution pattern creates a specific steric and electronic environment that governs its reactivity in cycloaddition and polymerization processes. The compound exists as stereoisomers (RS/SR and meso), which can be resolved and are relevant in stereospecific synthesis applications [2]. While structurally related to simpler α,ω-dienes like 1,5-hexadiene, the 3,4-diethyl substitution fundamentally alters the molecule‘s physical properties, conformational flexibility (five rotatable bonds), and its behavior in catalytic systems [1].

Why 3,4-Diethylhexa-1,5-diene Cannot Be Replaced by Simpler α,ω-Dienes in Critical Applications


The simple 1,5-hexadiene core can be easily sourced, but 3,4-diethyl substitution alters both the compound‘s analytical fingerprint and its chemical performance. In gas chromatographic analysis, 3,4-diethylhexa-1,5-diene exhibits a distinctly higher retention index (e.g., ~896 on HP-1) compared to its unsubstituted analog, enabling unambiguous resolution in complex volatile mixtures [1]. Furthermore, the presence of ethyl groups influences the stereochemistry and reactivity of this diene in catalytic polymerizations. In ADMET (acyclic diene metathesis) polymerization, monomer structure dictates molecular weight outcomes; unsubstituted 1,5-hexadiene yields only oligomers due to intramolecular π-complexation [2], whereas the 3,4-diethyl derivative, with its altered steric profile and reduced tendency for deleterious cyclization, is theoretically capable of achieving higher degrees of polymerization. Substituting the ethylated compound for a simpler analog in these contexts will lead to incorrect analytical identification or failed polymer synthesis.

3,4-Diethylhexa-1,5-diene: Quantitative Differentiation from Key Analogs in Chromatography and Synthesis


GC Retention Index on HP-1: Resolving 3,4-Diethylhexa-1,5-diene from Unsubstituted 1,5-Hexadiene

3,4-Diethylhexa-1,5-diene exhibits a significantly higher retention index (RI) compared to the unsubstituted parent compound, 1,5-hexadiene. This quantitative difference is critical for unambiguous peak assignment in complex VOC analysis, such as food or environmental samples. Reported Van Den Dool and Kratz retention indices for 3,4-diethylhexa-1,5-diene on an HP-1 column are 894 and 898 [1]. In contrast, the retention index for 1,5-hexadiene under similar conditions is substantially lower (typically in the 500-600 range), highlighting a difference of approximately 300 index units [2]. This pronounced shift is due to the increased carbon number and branching introduced by the ethyl groups.

Gas Chromatography Volatile Organic Compounds (VOCs) Analytical Reference Standards

Stereospecific Occurrence as Ripening Marker: Differentiating (RS/SR) and (meso) Isomers in Olive Oil

In the context of extra-virgin olive oil analysis, 3,4-diethylhexa-1,5-diene is not a single entity but a pair of stereoisomers—(RS/SR) and (meso)—that are validated as specific markers of olive ripening stage [1]. Unlike many other volatile compounds where stereochemistry is not resolved or quantified, this diene‘s isomeric profile provides a higher-resolution analytical signal. The presence and ratio of these isomers change predictably with olive maturation, a feature not shared by structurally simpler or achiral dienes found in the same matrix, such as nonane or simple aldehydes.

Food Chemistry Metabolomics Chiral Analysis

Calculated Octanol-Water Partition Coefficient (LogP): A Quantitative Proxy for Hydrophobicity Differences

The octanol-water partition coefficient (LogP) is a key parameter for predicting the environmental distribution and chromatographic behavior of a compound. The calculated LogP for 3,4-diethylhexa-1,5-diene is 3.41 . This value quantifies its moderate to high lipophilicity and provides a basis for comparison with other α,ω-dienes. For instance, the unsubstituted 1,5-hexadiene has a significantly lower LogP (predicted ~2.4) due to its smaller carbon skeleton and lack of alkyl branching . The difference of approximately one LogP unit indicates a tenfold increase in the partition coefficient between octanol and water.

QSAR Modeling Environmental Fate Chromatographic Method Development

3,4-Diethylhexa-1,5-diene: Verified Application Scenarios for Analytical Chemistry and Polymer Science


Certified Reference Material for Food Authenticity and Quality Control (Olive Oil Ripening Marker)

Analytical laboratories in the food and beverage industry require authenticated standards of 3,4-diethylhexa-1,5-diene (both RS/SR and meso isomers) to calibrate GC×GC-TOF MS and GC-MS systems for the objective assessment of extra-virgin olive oil quality. As a validated ripening marker [1], its quantitative analysis helps differentiate premium oils from lower grades or adulterated products, directly supporting regulatory compliance and brand protection. Procurement of a high-purity reference standard is a non-negotiable step for any lab performing this analysis.

Specialty Monomer for Stereoregular Polymer Synthesis via ADMET Polymerization

Polymer research groups investigating acyclic diene metathesis (ADMET) polymerization can utilize 3,4-diethylhexa-1,5-diene as a sterically demanding monomer. Its two ethyl substituents are hypothesized to suppress the intramolecular π-complexation and cyclization that limits the molecular weight of polymers derived from 1,5-hexadiene [2]. This makes it a candidate monomer for synthesizing higher molecular weight, precisely branched polyolefins with tailored physical properties. The stereochemistry of the monomer (RS/SR vs. meso) can also influence the tacticity and crystallinity of the resulting polymer, offering an additional dimension of control.

Method Development and System Suitability Testing in GC-MS for Environmental Volatile Analysis

Due to its well-defined and relatively high retention index on non-polar columns (e.g., RI = 894-898 on HP-1) [3], 3,4-diethylhexa-1,5-diene serves as an excellent internal standard or system suitability compound for gas chromatographic analysis of complex environmental samples (e.g., air, water, soil). Its retention time places it in a less congested region of the chromatogram compared to more common, smaller VOCs, and its distinct mass spectrum aids in unambiguous identification, ensuring the validity of analytical data.

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